6-bromo-1H-indazole
Overview
Description
6-Bromo-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The bromine atom at the 6th position of the indazole ring enhances its reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Mechanism of Action
Target of Action
6-Bromo-1H-indazole has been found to have significant effects on various human cancer cell lines, including HEP3BPN 11 (liver), MDA 453 (breast), and HL 60 (leukemia) . It has been shown to inhibit the viability of these cells, suggesting that these cancer cells could be the primary targets of this compound .
Mode of Action
The compound interacts with its targets (cancer cells) by hindering their viability . Among the synthesized compounds, some showed higher inhibitory activity on the viability of HEP3BPN 11 (liver) when compared with the standard methotrexate . These compounds were further tested to evaluate their potential to inhibit the proangiogenic cytokines associated with tumor development .
Biochemical Pathways
The compound affects the biochemical pathways associated with tumor development. It has been found to be a potent antiangiogenic agent against TNFα, VEGF, and EGF . It also showed potent antiangiogenic activity against TNFα, VEGF, IGF1, TGFb, and leptin inhibition . These findings suggest that the compound affects the pathways associated with these cytokines, leading to its anticancer effects.
Result of Action
The result of the compound’s action is the inhibition of the viability of certain cancer cells and the inhibition of proangiogenic cytokines associated with tumor development . This leads to its anticancer, antiangiogenic, and antioxidant activities .
Biochemical Analysis
Biochemical Properties
It is known that indazole derivatives have been synthesized and evaluated for anticancer, antiangiogenic, and antioxidant activities . These compounds have shown the ability to hinder the viability of various human cancer cell lines .
Cellular Effects
6-Bromo-1H-indazole and its derivatives have shown significant effects on various types of cells. For instance, they have been found to inhibit the growth of cancer cells such as liver, breast, and leukemia cells . The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound is complex and involves multiple interactions at the molecular level. It is believed to exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that indazole derivatives can exhibit long-term effects on cellular function in both in vitro and in vivo studies
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. While specific data on this compound is limited, studies on similar compounds have shown that they can have threshold effects, as well as toxic or adverse effects at high doses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-1H-indazole typically involves the bromination of 1H-indazole. One common method is the reaction of 1H-indazole with bromine in the presence of a suitable solvent like acetic acid. The reaction is carried out at room temperature, and the product is purified by recrystallization .
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced purification techniques ensures consistent quality and reduces production costs .
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The indazole ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium cyanide, amines; solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO); temperatures ranging from room temperature to 100°C.
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.
Coupling Reactions: Palladium catalysts, boronic acids; solvents like tetrahydrofuran (THF) or toluene; temperatures ranging from 50°C to 150°C.
Major Products Formed:
Substitution Reactions: Azido-indazole, cyano-indazole, amino-indazole.
Oxidation Reactions: Indazole-3-carboxylic acid.
Coupling Reactions: Biaryl derivatives.
Scientific Research Applications
6-Bromo-1H-indazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
6-Bromo-1H-indazole can be compared with other indazole derivatives, such as:
1H-Indazole: The parent compound without the bromine atom.
5-Bromo-1H-indazole: Another brominated derivative with the bromine atom at the 5th position.
6-Chloro-1H-indazole: A chlorinated derivative with similar reactivity but different electronic properties due to the presence of chlorine instead of bromine.
Uniqueness: this compound is unique due to the specific positioning of the bromine atom, which influences its reactivity and biological activity. This makes it a valuable compound for targeted synthesis and research applications .
Biological Activity
6-Bromo-1H-indazole is a heterocyclic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article presents a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
This compound has the molecular formula and a molecular weight of 197.03 g/mol. The compound is characterized by its bromine substituent at the 6-position of the indazole ring, which influences its biological properties. Key physical properties include:
Property | Value |
---|---|
Density | 1.8 ± 0.1 g/cm³ |
Boiling Point | 333.8 ± 15.0 °C |
Melting Point | 180-182 °C |
LogP | 2.59 |
PSA | 28.68 |
The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors involved in critical cellular pathways. The presence of the bromine atom enhances its reactivity, allowing it to participate in various biochemical reactions that may lead to therapeutic effects.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes related to cancer cell proliferation or inflammation.
- Receptor Modulation : It could act as an antagonist or agonist at certain receptors, influencing signaling pathways associated with disease processes.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Activity : Studies have demonstrated that derivatives of indazole compounds can induce apoptosis in cancer cells and inhibit tumor growth. For example, a study highlighted the anticancer properties of related indazole derivatives against colon cancer models, showing significant tumor suppression effects .
- Anti-inflammatory Effects : The compound has been evaluated for its ability to modulate inflammatory responses, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
- Antimicrobial Properties : Preliminary data suggest that this compound may possess antimicrobial activity, making it a candidate for further exploration in infectious disease treatment.
Case Study 1: Anticancer Efficacy
A notable study investigated the anticancer efficacy of synthetic derivatives based on indazole structures, including this compound. The results indicated significant inhibition of cancer cell proliferation and induction of apoptosis in vitro and in vivo models . The study emphasized the importance of structural modifications in enhancing biological activity.
Case Study 2: Anti-inflammatory Activity
Another research effort focused on the anti-inflammatory properties of indazole derivatives. In this study, compounds similar to this compound were shown to reduce pro-inflammatory cytokine production in macrophages, suggesting potential applications in treating inflammatory diseases .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is essential to compare it with other indazole derivatives:
Compound | Structure Variation | Biological Activity |
---|---|---|
5-Methoxyindazole | Lacks bromine | Lower anticancer activity |
6-Bromoindazole | Bromine at different position | Different reactivity |
5-Bromo-1H-indazole | Bromine at different position | Similar but distinct effects |
Properties
IUPAC Name |
6-bromo-1H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-6-2-1-5-4-9-10-7(5)3-6/h1-4H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMKDUJVLNZANRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80591229 | |
Record name | 6-Bromo-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80591229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79762-54-2 | |
Record name | 6-Bromo-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80591229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromo-1H-indazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the impact of 6-bromo-1H-indazole on lactoperoxidase activity?
A: Research indicates that this compound acts as an inhibitor of bovine milk lactoperoxidase (LPO) []. While the exact mechanism of inhibition wasn't fully elucidated in the study, the researchers determined Ki values, indicating the potency of inhibition.
Q2: Could you elaborate on the significance of Ki values in this context?
A: The Ki value represents the inhibition constant, which is a measure of how effectively a molecule binds to an enzyme and inhibits its activity. Lower Ki values indicate stronger binding and more potent inhibition. In the study, this compound exhibited a specific Ki value, demonstrating its ability to inhibit LPO [].
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